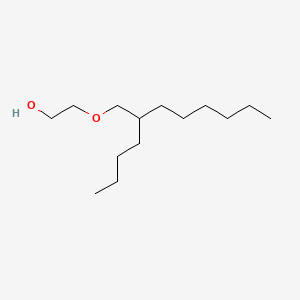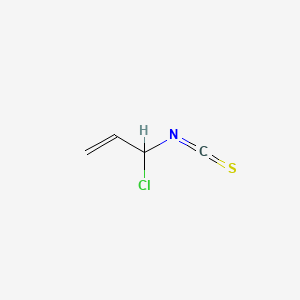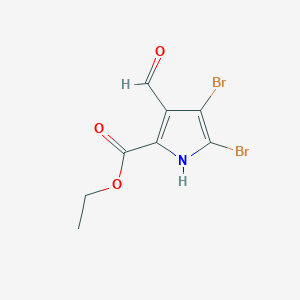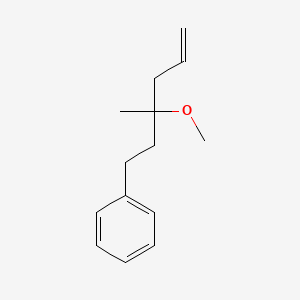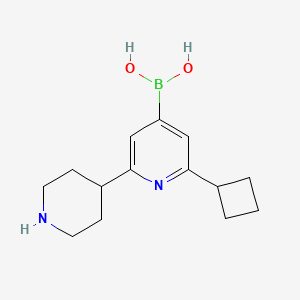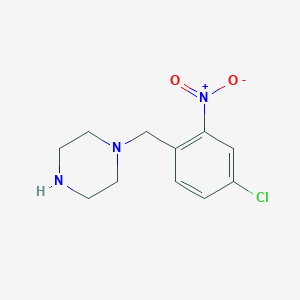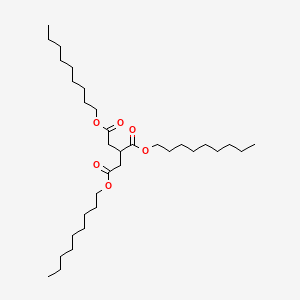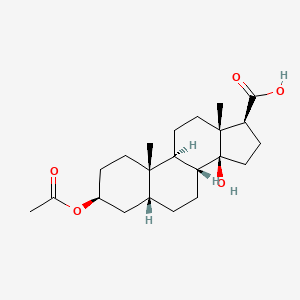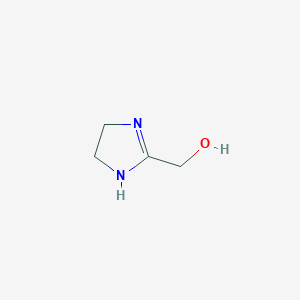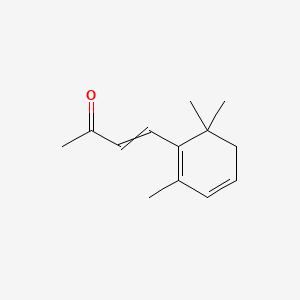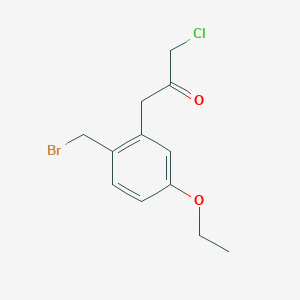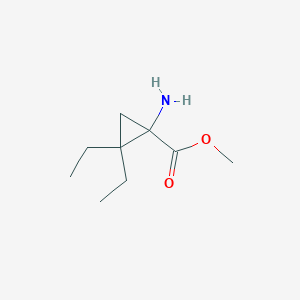
Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with an amino group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of diethyl malonate with a suitable halogenated cyclopropane derivative under basic conditions to form the cyclopropane ring. Subsequent amination and esterification steps yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and purity. Continuous flow reactors and catalytic processes are often employed to enhance reaction efficiency and product yield.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mécanisme D'action
The mechanism of action of Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar biological activity.
1-Aminocyclopropane-1-carboxylic acid: A precursor in ethylene biosynthesis in plants.
2-Amino-2-methyl-1-propanol: Another compound with a similar amino and carboxylate functional group.
Uniqueness: Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate is unique due to its diethyl substitution on the cyclopropane ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-4-8(5-2)6-9(8,10)7(11)12-3/h4-6,10H2,1-3H3 |
Clé InChI |
YHZLZMMKQONJRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC1(C(=O)OC)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



